molecular formula C10H19NO2 B13280608 Piperidin-3-yl-acetic acid isopropyl ester

Piperidin-3-yl-acetic acid isopropyl ester

Cat. No.: B13280608
M. Wt: 185.26 g/mol
InChI Key: URVVAZWBCCYVRH-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(piperidin-3-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(piperidin-3-yl)acetate typically involves the esterification of 2-(piperidin-3-yl)acetic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of propan-2-yl 2-(piperidin-3-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(piperidin-3-yl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-(piperidin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Piperidine derivatives are often explored for their pharmacological potential, including their use as central nervous system agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(piperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neural activity. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to propan-2-yl 2-(piperidin-3-yl)acetate but without the ester group.

    Piperidinone: Contains a ketone group instead of an ester.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

Uniqueness

Propan-2-yl 2-(piperidin-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Biological Activity

Piperidin-3-yl-acetic acid isopropyl ester, a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound (C10H19NO2) is characterized by its piperidine ring and an ester functional group. The molecular structure allows it to interact with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that piperidine derivatives can possess significant antibacterial activity against a range of pathogens, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
  • Neuropharmacological Potential : Its ability to modulate neurotransmitter systems suggests applications in neuropharmacology, particularly in conditions like depression and anxiety .

The mechanism of action for this compound involves interactions with neurotransmitter receptors and other molecular targets. It is hypothesized that the compound may influence neural activity by modulating receptor activity, which could lead to its observed pharmacological effects.

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound TypeKey CharacteristicsBiological Activity
Piperidine Basic structure without ester groupLimited pharmacological activity
Piperidinone Contains a ketone groupVaries; potential for different activities
Spiropiperidines Spirocyclic structure involving a piperidine ringUnique properties; often explored in drug development

Antimicrobial Activity

A study on various piperidine derivatives demonstrated that certain modifications enhance antibacterial efficacy. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Studies

Research focusing on the anti-inflammatory properties of piperidine derivatives found that this compound reduced pro-inflammatory cytokine production in vitro. This suggests its potential utility in treating conditions characterized by chronic inflammation .

Neuropharmacological Research

In neuropharmacology, this compound has been evaluated for its effects on neurotransmitter systems. In vitro studies indicated that it may enhance serotonin and dopamine levels, which are crucial for mood regulation. This positions the compound as a candidate for further exploration in depression treatment .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

propan-2-yl 2-piperidin-3-ylacetate

InChI

InChI=1S/C10H19NO2/c1-8(2)13-10(12)6-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3

InChI Key

URVVAZWBCCYVRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1CCCNC1

Origin of Product

United States

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